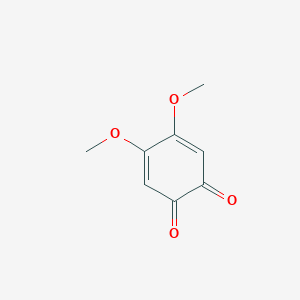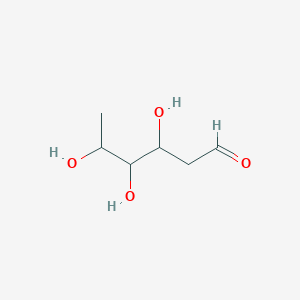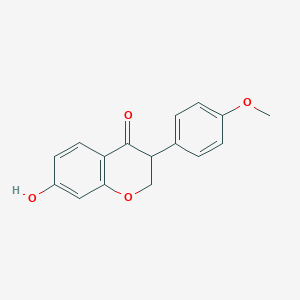
4,5-Dimethoxy-o-benzoquinone
概要
説明
Synthesis Analysis
The synthesis of 4,5-Dimethoxy-o-benzoquinone has been reported in a study where the cyclization of 2,3-dimethoxy-1,3-butadiene with oxalyl chloride was used . This method provides a new approach for the synthesis of 4,5-Dimethoxy-o-benzoquinone .
Chemical Reactions Analysis
In a study, the reactivity of o-benzoquinones was evaluated in the photoreduction and initiation of photopolymerization of oligocarbonate dimethacrylate (OCM-2) in the presence of N,N-dimethylcyclohexylamine and in the inhibition of MMA polymerization . The introduction of the methyl substituent into the benzene ring has a weak effect on the inhibitory activity of o-benzoquinone .
科学的研究の応用
Synthesis and Chemical Properties
4,5-Dimethoxy-o-benzoquinone has been synthesized through the oxidation of catechol with sodium iodate in methanol, demonstrating its potential in organic synthesis and chemical research. This process also allows for the creation of 4,5-dialkoxy-o-benzoquinones using higher alcohols and crown ethers, indicating a range of possibilities in organic compound synthesis (Itoh et al., 1979).
Antibacterial Applications
Research has shown that derivatives of 1,4-benzoquinone, closely related to 4,5-dimethoxy-o-benzoquinone, possess significant antibacterial properties. These derivatives have been effective against both gram-positive and gram-negative bacteria, suggesting potential applications in the development of new antibacterial agents (Lana et al., 2006).
Biomedical Research
In the field of biomedical research, 2,6-dimethoxy-1,4-benzoquinone, a compound similar to 4,5-dimethoxy-o-benzoquinone, has been studied for its anti-adipogenic effects. This research highlights its potential utility in the treatment of obesity and related metabolic disorders (Son et al., 2018).
Energy Storage Applications
In the field of energy storage, 2,5-dimethoxy-1,4-benzoquinone (a variant of 4,5-dimethoxy-o-benzoquinone) has been explored as an active material in rechargeable lithium batteries. This research demonstrates its high capacity and efficient performance, suggesting its potential in developing more efficient energy storage systems (Yao et al., 2010).
Food Preservation
2,6-Dimethoxy-1,4-benzoquinone and its structurally related analogues have been studied for their antimicrobial activities against food-borne bacteria. This research indicates that these compounds, including 4,5-dimethoxy-o-benzoquinone, could be used as food supplemental agents to prevent bacterial contamination in food products (Park et al., 2014).
Pharmaceutical Development
The optimization of benzoquinone and hydroquinone derivatives, including 4,5-dimethoxy-o-benzoquinone, as inhibitors of human 5-lipoxygenase, highlights potential applications in the development of anti-inflammatory drugs. These compounds have shown effectiveness in in vitro and in vivo studies, offering new avenues for pharmaceutical research (Peduto et al., 2017).
Safety and Hazards
作用機序
Target of Action
4,5-Dimethoxy-1,2-benzoquinone (DMBQ) is a redox-active compound . It interacts with its targets through redox reactions, serving as an electron acceptor in these processes . The primary targets of DMBQ are likely to be the components involved in electron transport chains, similar to its structural analog, ubiquinone .
Mode of Action
DMBQ undergoes redox cycling, accepting and donating electrons in biochemical reactions . This redox activity is crucial for its function in electron transport chains. In the presence of reduced graphene oxide (rGO) sheets, DMBQ provides stable redox-active centers and serves as a spacer to avoid rGO sheets aggregation .
Biochemical Pathways
DMBQ is involved in the redox cycle, contributing to the generation of extracellular Fenton reagent . This reagent enables the brown rot fungus Gloeophyllum trabeum to degrade a wide variety of organic compounds . DMBQ also plays a role in the electron transport chain, similar to ubiquinone .
Pharmacokinetics
Its structural analog, ubiquinone, shows linear pharmacokinetics after single and repeated oral dosing . The presence of two carbonyl groups in DMBQ prevents the use of any Grignard-based magnesium electrolytes, as the Grignard reagents will undergo nucleophilic attack of carbonyl moieties, leading to the decomposition of DMBQ in solutions .
Result of Action
DMBQ’s redox activity results in its function as a high capacitance and long cycle life pseudocapacitive electrode when decorated on reduced graphene oxide (rGO) sheets . It exhibits an excellent capacitance of 650 F g −1 at 5 mV s −1 (780 F cm −3) in 1 M sulfuric acid .
Action Environment
The action of DMBQ is influenced by environmental factors. For instance, the presence of reduced graphene oxide (rGO) sheets enhances its redox activity . Furthermore, the action of DMBQ as a pseudocapacitive electrode is tested in 1 M sulfuric acid , indicating that the acidity of the environment can influence its efficacy.
特性
IUPAC Name |
4,5-dimethoxycyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNHYWSNHGOKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175314 | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxy-o-benzoquinone | |
CAS RN |
21086-65-7 | |
| Record name | 4,5-Dimethoxy-1,2-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21086-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021086657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,2-dione, 4,5-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethoxy-o-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-Dimethoxy-o-benzoquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP7L5A4T5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4,5-Dimethoxy-o-benzoquinone synthesized?
A1: Several methods exist for synthesizing 4,5-Dimethoxy-o-benzoquinone:
- Oxidation of Catechol: This compound can be prepared by oxidizing catechol with sodium iodate in methanol []. The use of higher alcohols requires a crown ether and potassium iodate for optimal results [].
- Formal [4+2] Cyclization: A formal [4+2] cyclization reaction between 2,3-Dimethoxy-1,3-butadiene and oxalyl chloride offers another synthetic route [, ].
Q2: What role does 4,5-Dimethoxy-o-benzoquinone play in the biodegradation processes of brown-rot fungi?
A: 4,5-Dimethoxy-o-benzoquinone is a key component in the extracellular Fenton chemistry employed by brown-rot fungi like Gloeophyllum trabeum [, ]. This fungus secretes both 2,5-dimethoxy-1,4-benzoquinone and 4,5-Dimethoxy-o-benzoquinone, which undergo iron-dependent redox cycling to reduce Fe3+ and generate H₂O₂ []. These reactions create extracellular Fenton reagent, a powerful oxidizing agent used by the fungus to break down lignin and other wood components [, ].
Q3: How does the structure of 4,5-Dimethoxy-o-benzoquinone influence its reactivity?
A3: The presence of two carbonyl groups and two methoxy groups on the benzene ring significantly impacts the reactivity of 4,5-Dimethoxy-o-benzoquinone:
- Metal Complexation: The carbonyl oxygen atoms in 4,5-Dimethoxy-o-benzoquinone readily form complexes with metal chlorides, exhibiting a particular affinity for SnCl4, InCl3, and ZnCl2 [].
- Redox Behavior: The quinone structure enables 4,5-Dimethoxy-o-benzoquinone to participate in redox reactions, accepting electrons to form the corresponding catechol [, ].
Q4: What analytical techniques are commonly used to study 4,5-Dimethoxy-o-benzoquinone?
A4: Various techniques are employed to characterize and quantify 4,5-Dimethoxy-o-benzoquinone:
- Spectrophotometry: Changes in UV-Vis absorbance spectra help monitor complex formation between 4,5-Dimethoxy-o-benzoquinone and metal chlorides [].
- NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure and interactions of 4,5-Dimethoxy-o-benzoquinone, especially in complexation studies [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















